Protein Incorporation Yield: Methyl Ester Form Outperforms Free Acid by 2–5 Fold
In E. coli expression systems, the methyl ester form of Nε-Boc-L-lysine (Bis-N,N'-Boc-L-lysine methyl ester) demonstrates significantly enhanced incorporation efficiency compared to its free acid counterpart (Boc-Lys(Boc)-OH). The study reports that methylester-capped unnatural amino acids (UAAs) improve incorporation yields of UAA-incorporated ubiquitin and green fluorescent protein by 2–5 fold relative to their free acid forms [1].
| Evidence Dimension | Unnatural amino acid incorporation yield into target proteins |
|---|---|
| Target Compound Data | 2–5 fold increased yield relative to free acid form |
| Comparator Or Baseline | Nε-Boc-L-lysine free acid (Boc-Lys(Boc)-OH) baseline yield (exact values not provided; relative increase reported) |
| Quantified Difference | 2–5 fold increase in incorporation yield |
| Conditions | E. coli cell culture; ubiquitin (UB) and green fluorescent protein (GFP) expression systems |
Why This Matters
This quantifiable difference directly impacts procurement decisions for genetic code expansion and protein engineering workflows, where higher incorporation yields translate to reduced material consumption and improved experimental throughput.
- [1] Zhou H, et al. Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids. Bioorg Med Chem Lett. 2020 Jan 15;30(2):126876. doi: 10.1016/j.bmcl.2019.126876. PMID: 31836447. View Source
